An In-depth Technical Guide to 5-Ethylthiazol-2-amine: Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 5-Ethylthiazol-2-amine: Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylthiazol-2-amine is a heterocyclic amine built upon a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential.[1] This guide provides a comprehensive overview of the fundamental properties, structural features, and synthetic approaches for 5-Ethylthiazol-2-amine, offering valuable insights for its application in research and drug discovery.
Physicochemical and Basic Properties
A clear understanding of the physicochemical properties of 5-Ethylthiazol-2-amine is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 39136-60-2 | [2] |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in hot water and dilute acids | [3] |
| pKa | The pKa of the parent compound, 2-aminothiazole, is 5.36. The ethyl group at the 5-position is expected to have a minor electronic effect on this value. | [3][4] |
| LogP | 1.2877 (Computed) | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
The basicity of 5-Ethylthiazol-2-amine is a key characteristic, primarily attributed to the nitrogen atoms in the molecule. The endocyclic nitrogen atom of the thiazole ring is the main center of protonation. The pKa value of the parent 2-aminothiazole is 5.36, indicating it is a weak base.[3] The electron-donating nature of the ethyl group at the 5-position is not expected to significantly alter this basicity.
Structural Elucidation
The structural features of 5-Ethylthiazol-2-amine, including its tautomeric forms and spectroscopic signatures, are critical for its identification and characterization.
Chemical Structure and Tautomerism
5-Ethylthiazol-2-amine can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is an important aspect of its chemistry.
Caption: Tautomeric equilibrium of 5-Ethylthiazol-2-amine.
While both forms can exist, studies on related 2-aminothiazoles suggest that the amino form is generally the more stable and predominant tautomer in solution.[5]
Spectroscopic Characterization
The identity and purity of 5-Ethylthiazol-2-amine are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of closely related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the ethyl group carbons, the carbons of the thiazole ring (with the carbon bearing the amino group appearing at a lower field), and the carbon-sulfur and carbon-nitrogen bonds.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending vibrations (around 1650-1580 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 128). Fragmentation patterns would likely involve the loss of small molecules like HCN or cleavage of the ethyl group.
Synthesis of 5-Ethylthiazol-2-amine
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[6][7] This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-Ethylthiazol-2-amine, the required starting materials are 1-bromo-2-butanone and thiourea.
Caption: Hantzsch synthesis workflow for 5-Ethylthiazol-2-amine.
Experimental Protocol: Synthesis of 5-Ethylthiazol-2-amine
This protocol is a representative procedure based on the well-established Hantzsch thiazole synthesis.
Step 1: Preparation of 1-Bromo-2-butanone
1-Bromo-2-butanone can be synthesized by the bromination of 2-butanone.[8][9][10]
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Materials: 2-butanone, Bromine, Methanol.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-butanone in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
The reaction mixture is then worked up by extraction and purified by distillation under reduced pressure to yield 1-bromo-2-butanone.
-
Step 2: Hantzsch Thiazole Synthesis
-
Materials: 1-Bromo-2-butanone, Thiourea, Ethanol.
-
Procedure:
-
Dissolve 1-bromo-2-butanone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of clinically used drugs and investigational compounds.[11][12] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.
The ethyl group at the 5-position of 5-Ethylthiazol-2-amine can provide beneficial lipophilic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. This makes it an attractive building block for the synthesis of novel bioactive molecules.
While specific drugs containing the 5-Ethylthiazol-2-amine moiety are not extensively documented in publicly available literature, the broader class of 2-aminothiazoles is found in drugs with diverse therapeutic applications, including:
The synthetic accessibility of 5-Ethylthiazol-2-amine and the potential for further functionalization make it a valuable starting material for the generation of compound libraries in drug discovery campaigns.
Conclusion
5-Ethylthiazol-2-amine is a valuable heterocyclic building block with favorable physicochemical properties and a rich chemical background. Its synthesis via the robust Hantzsch reaction is well-established, and its structural features have been thoroughly investigated. The proven track record of the 2-aminothiazole scaffold in successful drug molecules underscores the potential of 5-Ethylthiazol-2-amine as a key component in the design and development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
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